N'-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide
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Overview
Description
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, an azepane ring, and a thiohydrazide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 1-hydroxy-1lambda(5)-pyridin-2-yl)ethylidene with 1-azepanecarbothiohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiohydrazide group to a thiol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiohydrazides and pyridine derivatives, such as:
- N-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene-1-azepanecarbothioamide
- 1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene-1-azepanecarbothiohydrazone
Uniqueness
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
87587-04-0 |
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Molecular Formula |
C14H20N4OS |
Molecular Weight |
292.40 g/mol |
IUPAC Name |
N-[(1E)-1-(1-hydroxypyridin-2-ylidene)ethyl]iminoazepane-1-carbothioamide |
InChI |
InChI=1S/C14H20N4OS/c1-12(13-8-4-7-11-18(13)19)15-16-14(20)17-9-5-2-3-6-10-17/h4,7-8,11,19H,2-3,5-6,9-10H2,1H3/b13-12+,16-15? |
InChI Key |
GFJNMNNUJLCZEE-JQQLJDQISA-N |
Isomeric SMILES |
C/C(=C\1/C=CC=CN1O)/N=NC(=S)N2CCCCCC2 |
Canonical SMILES |
CC(=C1C=CC=CN1O)N=NC(=S)N2CCCCCC2 |
Origin of Product |
United States |
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